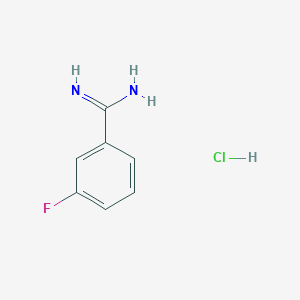

3-Fluorobenzamidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-fluorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISQHILAOJSVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499001 | |

| Record name | 3-Fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75207-72-6 | |

| Record name | 3-Fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Fluorobenzamidine hydrochloride molecular weight

An In-Depth Technical Guide to 3-Fluorobenzamidine Hydrochloride for Advanced Research Applications

Introduction

This compound is a halogenated aromatic carboximidamide that has emerged as a crucial building block and research tool in medicinal chemistry and drug discovery. As a derivative of benzamidine, a well-known competitive inhibitor of serine proteases, its strategic fluorination at the meta-position of the phenyl ring imparts unique physicochemical properties that researchers can leverage to refine molecular interactions, enhance metabolic stability, and improve pharmacokinetic profiles. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, core applications, and practical experimental considerations for researchers, scientists, and drug development professionals.

Part 1: Physicochemical Characterization and Structural Significance

This compound is a white solid powder supplied as a hydrochloride salt to improve solubility and stability.[1][2] Its fundamental properties are critical for its application in synthesis and biological assays.

| Property | Value | Source |

| Molecular Formula | C₇H₇FN₂ · HCl | [1][2] |

| Molecular Weight | 174.60 g/mol | [2][3] |

| CAS Number | 75207-72-6 | [2][4] |

| Appearance | White Powder | [1][2] |

| Melting Point | 164-172°C | [2] |

| Solubility | Soluble in water and alcohol | [1] |

The Role of Fluorine Substitution

The incorporation of a fluorine atom is a deliberate and strategic choice in medicinal chemistry.[5] In the context of 3-Fluorobenzamidine, the fluorine atom at the meta-position exerts a powerful inductive effect, withdrawing electron density from the aromatic ring. This modification can significantly influence the compound's:

-

Lipophilicity: Fluorine substitution is known to enhance lipophilicity, which can improve a molecule's ability to cross cellular membranes, potentially leading to better bioavailability and efficacy in drug formulations.[2]

-

Binding Interactions: The electronegative fluorine can alter the electrostatic potential of the molecule, potentially forming favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein's active site) that can enhance binding affinity and selectivity for its target enzyme.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at a potential site of metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this pathway, thereby increasing the compound's half-life in vivo.[5]

Part 2: Core Applications in Drug Discovery & Biochemistry

This compound's primary utility lies in its role as a versatile intermediate for synthesizing more complex molecules, particularly enzyme inhibitors.[1][2]

Serine Protease Inhibition

Benzamidines are classic "warheads" for targeting serine proteases, a large family of enzymes involved in processes ranging from digestion to blood coagulation and cancer progression. The positively charged amidinium group mimics the substrate's guanidinium group (from arginine) or ammonium group (from lysine), allowing it to bind competitively in the S1 specificity pocket of enzymes like trypsin and thrombin.

This compound serves as a foundational scaffold for developing highly specific inhibitors. Researchers can use it as a starting material, elaborating its structure to achieve desired potency and selectivity for a specific protease target. Its derivatives are crucial tools for studying biological pathways and are explored for therapeutic potential in diseases like cancer and viral infections.[2]

Workflow: From Building Block to Lead Compound

The following diagram illustrates a typical workflow where this compound is utilized as a starting material in a drug discovery program targeting a specific serine protease.

Part 3: Experimental Protocol: In Vitro Trypsin Inhibition Assay

This protocol describes a self-validating system to determine the inhibitory potential of a compound synthesized from this compound against bovine trypsin.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Principle: Trypsin cleaves the synthetic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA), releasing p-nitroaniline, a yellow product that can be quantified by measuring absorbance at 405 nm. An inhibitor will reduce the rate of this reaction.

1. Materials & Equipment

-

Test Compound (synthesized from 3-Fluorobenzamidine HCl) dissolved in DMSO

-

Bovine Pancreatic Trypsin (e.g., Sigma-Aldrich T1426)

-

L-BAPNA (e.g., Sigma-Aldrich B4875)

-

Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl₂)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

2. Reagent Preparation

-

Trypsin Stock Solution: Prepare a 1 mg/mL stock in 1 mM HCl. For the assay, dilute to a working concentration of 10 µg/mL in Tris-HCl buffer.

-

L-BAPNA Stock Solution: Prepare a 10 mM stock in DMSO. For the assay, dilute to a working concentration of 1 mM in Tris-HCl buffer.

-

Test Compound Serial Dilution: Create a 10-point, 2-fold serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 1 mM).

3. Assay Procedure (in a 96-well plate)

-

Add Inhibitor: To appropriate wells, add 2 µL of the serially diluted test compound. For control wells, add 2 µL of DMSO.

-

Controls:

-

100% Activity Control (No Inhibitor): 2 µL DMSO.

-

0% Activity Control (Blank): No enzyme will be added.

-

-

Add Enzyme: Add 98 µL of the trypsin working solution (10 µg/mL) to all wells except the blank wells. Add 98 µL of buffer to the blank wells.

-

Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 100 µL of the 1 mM L-BAPNA working solution to all wells to start the reaction. The final volume in each well is 200 µL.

-

Measure Absorbance: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 20 minutes (kinetic mode) at 37°C.

4. Data Analysis & Self-Validation

-

Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Normalize Data: Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank))

-

Determine IC₅₀: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Trustworthiness Check: The 100% activity control should show a robust linear increase in absorbance, while the blank should show no significant change. The Z'-factor for the assay should be calculated to ensure it is a high-quality screen (Z' > 0.5 is considered excellent).

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be observed when handling this compound.

-

Safety Precautions: The safety profile of this compound has not been fully evaluated.[1] It is recommended to handle it in a well-ventilated area or fume hood.[6][7] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[1][6] Avoid inhalation of the powder and direct contact with skin and eyes.[1] In case of contact, rinse the affected area immediately with plenty of water.[1]

-

Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place to prevent degradation.[1][7]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[6]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its strategically placed fluorine atom provides medicinal chemists with a powerful lever to modulate biological activity and pharmacokinetic properties. By serving as a versatile scaffold for the synthesis of targeted inhibitors, particularly for the serine protease family, it continues to be a compound of high interest in the development of novel therapeutics. A thorough understanding of its properties, applications, and handling requirements is essential for any researcher aiming to unlock its full potential.

References

-

3-Fluorobenzene-1-carboximidamide hydrochloride - Introduction. ChemBK. [Link]

-

3-(Butylamino)-6-chloropyridazine [1009-84-3]. Autech Industry Co.,Limited. [Link]

-

CAS 1009-84-3 MFCD09800957-N-Butyl-6-Chloropyridazin-3-Amine. ChemWhat. [Link]

-

4-Fluorobenzamidine Hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

3-BROMO-4-FLUORO-BENZAMIDINE HYDROCHLORIDE [929884-81-1]. Chemsigma. [Link]

-

3-Fluorobenzamide. PubChem, National Center for Biotechnology Information. [Link]

-

Safety Data Sheet: Benzamidine hydrochloride monohydrate. Carl ROTH. [Link]

-

Fluorine in drug discovery: Role, design and case studies. LinkedIn. [Link]

-

New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. PubMed Central, National Center for Biotechnology Information. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Fluorobenzamidine Hydrochloride | C7H8ClFN2 | CID 12456160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 75207-72-6 [chemicalbook.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 3-Fluorobenzamidine Hydrochloride: Properties, Synthesis, and Applications

As a cornerstone in contemporary medicinal chemistry and biochemical research, 3-Fluorobenzamidine hydrochloride (CAS No: 75207-72-6) presents a unique combination of reactivity and structural features.[1][2][3] This guide offers a detailed exploration of its chemical properties, synthesis, and critical applications, providing researchers and drug development professionals with the field-proven insights necessary for its effective utilization.

Core Physicochemical and Structural Characteristics

This compound is a white solid powder that serves as a versatile synthetic intermediate.[1][2] The introduction of a fluorine atom onto the benzene ring is a strategic choice in medicinal chemistry. Fluorine's high electronegativity can significantly alter the compound's electronic properties, pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles in derivative drug candidates.[4] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, simplifying its handling and use in various experimental protocols.[1]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 75207-72-6 | [2][3] |

| Molecular Formula | C₇H₇FN₂·HCl | [1][2] |

| Molecular Weight | 174.60 g/mol | [2][3] |

| Appearance | White solid powder | [1][2] |

| Melting Point | 164-172°C | [2] |

| Solubility | Soluble in water and alcohols | [1] |

| Purity | ≥ 99% (HPLC) | [2] |

| Storage | Store at room temperature, tightly closed and in a dry, well-ventilated place. | [2] |

Synthesis and Mechanistic Considerations

The synthesis of benzamidine derivatives is a well-established process in organic chemistry. A common and reliable pathway to this compound begins with the corresponding nitrile, 3-fluorobenzonitrile. The Pinner reaction provides a classic and effective method for this transformation.

The causality behind this multi-step protocol is rooted in the controlled activation of the nitrile. First, reacting 3-fluorobenzonitrile with an alcohol (like ethanol) under anhydrous acidic conditions (using HCl gas) forms an imidate ester hydrochloride. This intermediate is more susceptible to nucleophilic attack than the starting nitrile. Subsequent treatment with ammonia displaces the alkoxy group to form the desired amidine, which is isolated as its stable hydrochloride salt.

Caption: General synthesis pathway for 3-Fluorobenzamidine HCl.

Spectral Data Interpretation

Structural confirmation and purity assessment of this compound rely on standard analytical techniques. The interpretation of its spectral data provides a definitive fingerprint of the molecule.

-

¹H NMR: The aromatic region will display complex multiplets corresponding to the four protons on the fluorinated benzene ring. The fluorine atom's coupling (J-coupling) with adjacent protons is a key diagnostic feature. Protons on the amidinium group (-C(NH₂)₂) are typically broad and may exchange with D₂O.

-

¹³C NMR: The spectrum will show distinct signals for the seven carbon atoms. The carbon atom directly bonded to fluorine will exhibit a large one-bond C-F coupling constant, which is highly characteristic.

-

IR Spectroscopy: Key vibrational bands include N-H stretching from the amidinium group (typically broad, in the 3100-3300 cm⁻¹ region), C=N stretching (around 1650 cm⁻¹), and C-F stretching (in the 1100-1300 cm⁻¹ region).

A typical quality control workflow ensures the identity and purity of the compound before its use in sensitive applications. This often involves chromatographic separation followed by mass spectrometric detection.

Caption: Standard analytical workflow for compound validation.

Applications in Research and Drug Development

This compound's primary value lies in its role as a versatile building block for synthesizing more complex molecules, particularly in the pursuit of novel therapeutics.[2][5]

-

Enzyme Inhibitors: The benzamidine moiety is a well-known pharmacophore that can mimic the side chain of arginine. This makes it an excellent starting point for designing inhibitors of serine proteases (e.g., thrombin, trypsin), where it can form strong interactions with aspartate residues in the enzyme's active site. The 3-fluoro substituent can enhance binding affinity and improve metabolic stability.[2]

-

Antitumor and Antiviral Agents: Researchers have incorporated the fluorobenzamidine scaffold into compounds with potential anticancer and antiviral activities.[2] For instance, novel bithiophene-fluorobenzamidine (BFB) derivatives have demonstrated promising antitumor, pro-apoptotic, and anti-metastatic activities against breast and colorectal cancers in preclinical studies.[6][7][8][9] These studies highlight the compound's potential in developing agents that can modulate complex biological pathways.[2][6]

-

Biochemical Probes and Diagnostic Reagents: It can be used to synthesize probes for studying protein interactions and enzyme activity or in the formulation of diagnostic agents that rely on specific enzyme-inhibitor interactions.[2][5]

Sources

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 75207-72-6 [chemicalbook.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. jk-sci.com [jk-sci.com]

- 6. The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Fluorobenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzamidine hydrochloride is a valuable building block in medicinal chemistry and drug discovery. Its strategic incorporation of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a parent molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the primary synthetic pathway for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters.

The Pinner Reaction: A Classic and Reliable Approach

The most common and efficient method for the synthesis of this compound is through the Pinner reaction, a classic organic transformation that converts nitriles into imidates, which are then subsequently converted to amidines.[1][2] This two-step process, starting from the readily available 3-fluorobenzonitrile, offers a reliable and scalable route to the desired product.

Part 1: Formation of the Pinner Salt (Ethyl 3-fluorobenzimidate hydrochloride)

The initial step involves the reaction of 3-fluorobenzonitrile with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride. This reaction forms the key intermediate, an imino ester salt known as a Pinner salt, in this case, ethyl 3-fluorobenzimidate hydrochloride.[1][2][3]

Mechanism of Pinner Salt Formation:

The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon. The alcohol then acts as a nucleophile, attacking the activated nitrile carbon to form a protonated imidate intermediate. Subsequent deprotonation and protonation steps lead to the formation of the stable Pinner salt.[4]

node [fillcolor="#F1F3F4"]; "3-Fluorobenzonitrile"; "Protonated Nitrile"; "Imidate Intermediate"; "Ethyl 3-fluorobenzimidate (Pinner Salt)";

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HCl"; "Ethanol"; "H+";

"3-Fluorobenzonitrile" -> "Protonated Nitrile" [label="+ HCl"]; "Protonated Nitrile" -> "Imidate Intermediate" [label="+ Ethanol"]; "Imidate Intermediate" -> "Ethyl 3-fluorobenzimidate (Pinner Salt)" [label="- H+"]; }

Part 2: Ammonolysis of the Pinner Salt

The isolated or in-situ generated Pinner salt is then treated with ammonia to yield the final product, this compound. This step is an example of ammonolysis, where ammonia acts as a nucleophile, attacking the electrophilic carbon of the imidate and displacing the ethoxy group.

node [fillcolor="#F1F3F4"]; "Ethyl 3-fluorobenzimidate (Pinner Salt)"; "Tetrahedral Intermediate"; "3-Fluorobenzamidine"; "this compound";

node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ammonia (NH3)"; "HCl";

"Ethyl 3-fluorobenzimidate (Pinner Salt)" -> "Tetrahedral Intermediate" [label="+ NH3"]; "Tetrahedral Intermediate" -> "3-Fluorobenzamidine" [label="- Ethanol"]; "3-Fluorobenzamidine" -> "this compound" [label="+ HCl"]; }

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Fluorobenzonitrile | C₇H₄FN | 121.11 | 12.1 g | 0.1 |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | 100 mL | - |

| Anhydrous Hydrogen Chloride | HCl | 36.46 | gas | - |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - |

| Ammonia (saturated in ethanol) | NH₃ | 17.03 | ~100 mL | - |

Step 1: Synthesis of Ethyl 3-fluorobenzimidate hydrochloride (Pinner Salt)

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, add 3-fluorobenzonitrile (12.1 g, 0.1 mol) and anhydrous ethanol (50 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred solution for approximately 1-2 hours. The reaction is exothermic, so maintain the temperature below 10 °C.

-

After saturation with HCl, seal the flask and allow it to stand at 0-5 °C for 24-48 hours. A white precipitate of the Pinner salt should form.

-

Collect the precipitate by vacuum filtration, wash with anhydrous diethyl ether (2 x 50 mL) to remove unreacted starting materials and excess HCl.

-

Dry the white crystalline solid under vacuum to yield ethyl 3-fluorobenzimidate hydrochloride.

Step 2: Synthesis of this compound

-

Suspend the dried ethyl 3-fluorobenzimidate hydrochloride in anhydrous ethanol (100 mL) in a clean, dry flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a saturated solution of ammonia in ethanol (~100 mL) to the stirred suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

The resulting crude solid is this compound.

Purification

The crude this compound can be purified by recrystallization.[5][6][7][8]

Recrystallization Protocol:

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution filtered while hot.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, showing splitting patterns consistent with a 1,3-disubstituted benzene ring. Broad signals for the -NH₂ and -NH- protons. |

| ¹³C NMR | Signals corresponding to the aromatic carbons, with the carbon attached to fluorine showing a characteristic large coupling constant. A signal for the amidine carbon (C=N) in the range of 160-170 ppm.[9][10][11] |

| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹). |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the free base (C₇H₇FN₂) at m/z 138.06.[12] |

| Melting Point | A sharp melting point is indicative of high purity. |

Safety Considerations

-

Hydrogen Chloride Gas: HCl is a corrosive and toxic gas. All manipulations should be performed in a well-ventilated fume hood.

-

Anhydrous Reagents: The Pinner reaction requires anhydrous conditions. Moisture can lead to the formation of unwanted byproducts such as amides and esters.[2]

-

Ammonia: Ammonia is a corrosive and pungent gas. Handle with care in a fume hood.

-

This compound: While specific toxicity data is limited, it should be handled with standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses).

Conclusion

The Pinner reaction provides a robust and efficient pathway for the synthesis of this compound from 3-fluorobenzonitrile. Careful control of reaction conditions, particularly the exclusion of moisture, is crucial for achieving high yields and purity. The detailed protocol and characterization guidelines presented in this technical guide should serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68000, 3-Fluorobenzamide. Retrieved from [Link].

-

NROChemistry. Pinner Reaction. Retrieved from [Link].

-

Wikipedia. Pinner reaction. Retrieved from [Link].

-

ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link].

-

ResearchGate. Table 2 . 1 H-NMR and 13 C-NMR data of compounds 3a-g (δ ppm; J Hz). Retrieved from [Link].

-

CUNY. Purification by Recrystallization. Retrieved from [Link].

-

University of California, Irvine. Recrystallization and Crystallization. Retrieved from [Link].

-

The Royal Society of Chemistry. Supporting Information for. Retrieved from [Link].

- Google Patents. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.

- Google Patents. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile.

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link].

-

Beilstein-Institut. A Lewis acid-promoted Pinner reaction. Retrieved from [Link].

-

Wiley Online Library. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Retrieved from [Link].

-

The Royal Society of Chemistry. Green Chemistry. Retrieved from [Link].

- Google Patents. US5466859A - Process for preparing fluorobenzonitriles.

-

Organic Chemistry Portal. Pinner Reaction. Retrieved from [Link].

- Google Patents. CN105523962A - Fluorobenzonitrile compound preparation method.

- Google Patents. US5130490A - Purification of 3,5-diaminobenzotrifluoride by selective precipitation of the hydrochloride salt.

- Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

-

European Journal of Chemistry. Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. Retrieved from [Link].

-

ResearchGate. Facile synthesis and characterization of 1-ethyl-3-methylimidazolium fluoride ionic liquid. Retrieved from [Link].

-

PubMed. Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification. Retrieved from [Link].

-

ResearchGate. Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Retrieved from [Link].

-

ResearchGate. Synthesis, Characterization and Anti-tubercular activity of Ethyl-3-benzoyl-7-(trifluoromethyl) indolizine-1-carboxylate analogues and in silico study for prospective molecular target identification. | Request PDF. Retrieved from [Link].

Sources

- 1. Pinner Reaction | NROChemistry [nrochemistry.com]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. Pinner Reaction [organic-chemistry.org]

- 4. d-nb.info [d-nb.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. researchgate.net [researchgate.net]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Fluorobenzamide | C7H6FNO | CID 68000 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and Application of 3-Fluorobenzamidine Hydrochloride: A Technical Guide for Researchers

Introduction: A Fluorinated Scaffold of Therapeutic Interest

3-Fluorobenzamidine hydrochloride has emerged as a significant building block in medicinal chemistry and drug discovery. Its strategic incorporation of a fluorine atom onto the benzamidine scaffold imparts unique physicochemical properties that enhance its utility as a versatile intermediate in the synthesis of targeted therapeutics. This guide provides an in-depth exploration of the discovery, synthesis, characterization, and biological applications of this compound, with a focus on its role as a serine protease inhibitor and its potential in anticancer research. The fluorine substitution is known to increase the lipophilicity of the molecule, which can lead to improved bioavailability and efficacy of drug candidates.[1] Researchers have leveraged these properties in the development of potent enzyme inhibitors and antiviral agents.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 75207-72-6 | Chem-Impex |

| Molecular Formula | C₇H₇FN₂·HCl | Chem-Impex |

| Molecular Weight | 174.6 g/mol | Chem-Impex |

| Appearance | White powder | Chem-Impex |

| Melting Point | 164-172°C | Chem-Impex |

| Purity | ≥ 99% (HPLC) | Chem-Impex |

Synthesis of this compound: The Pinner Reaction

The synthesis of this compound is most effectively achieved through the Pinner reaction, a classic method for converting nitriles into imidates, which are then readily converted to amidines.[2][3][4] This approach offers a reliable and scalable route to the desired product.

Reaction Scheme

Caption: Synthesis of this compound via the Pinner Reaction.

Detailed Experimental Protocol

Materials:

-

3-Fluorobenzonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ammonia (in ethanol)

Procedure:

-

Formation of the Pinner Salt: A solution of 3-fluorobenzonitrile in anhydrous ethanol is cooled in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then allowed to stand at a low temperature to facilitate the precipitation of the ethyl 3-fluorobenzimidate hydrochloride (Pinner salt). The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

-

Ammonolysis to this compound: The isolated Pinner salt is suspended in a solution of ammonia in ethanol. The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the resulting crude product is recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine substituent. The protons of the amidinium group will also be present.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The carbon of the amidinium group will also be identifiable.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum of 3-Fluorobenzamidine would show a molecular ion peak corresponding to its molecular formula (C₇H₇FN₂).

Mechanism of Action: Inhibition of Serine Proteases

Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases.[3] They act by binding to the active site of the enzyme, mimicking the natural substrate. The positively charged amidinium group forms a salt bridge with the carboxylate side chain of a conserved aspartate residue in the S1 pocket of the enzyme, a key interaction for substrate recognition and binding.

Caption: Proposed binding mode of 3-Fluorobenzamidine in the active site of a serine protease.

Biological Applications in Cancer Research

Recent studies have highlighted the potential of fluorobenzamidine derivatives in cancer therapy. A novel compound, bithiophene-fluorobenzamidine (BFB), has demonstrated significant antitumor, pro-apoptotic, and anti-metastatic activities in preclinical models of breast and colorectal cancer.[5][6][7]

Antitumor Activity of a Bithiophene-Fluorobenzamidine (BFB) Derivative

In a study utilizing a 7,12-dimethylbenz(a)anthracene (DMBA)-induced breast cancer model in mice, BFB treatment led to a significant reduction in tumor incidence and multiplicity.[5][6][7] The proposed mechanism of action involves the modulation of key signaling pathways that regulate cell cycle progression and apoptosis.

Key Molecular Targets and Effects of BFB:

| Target Protein | Effect of BFB Treatment | Biological Consequence |

| CDK1 | Downregulation | Cell cycle arrest |

| HER2 | Downregulation | Reduced proliferation |

| p53 | Upregulation | Tumor suppression, Apoptosis induction |

| p21 (CDKN1A) | Upregulation | Cell cycle arrest |

| ESR-α | Upregulation | Modulation of estrogen response |

| CAS3 | Upregulation | Execution of apoptosis |

Data synthesized from Saleh et al., 2022.[5][6][7]

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound stands as a valuable and versatile molecule in the field of medicinal chemistry. Its straightforward synthesis, coupled with the advantageous properties imparted by the fluorine atom, makes it an attractive starting material for the development of novel therapeutic agents. Its established role as a serine protease inhibitor and its incorporation into potent anticancer compounds underscore its significance in drug discovery. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their scientific endeavors.

References

-

Chem-Impex. This compound. [Link]

-

Wikipedia. Pinner reaction. [Link]

-

Saleh, A. B., Hassan, N. H., Ismail, M. A., & El-Sayed, W. M. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discovery Oncology, 13(1), 88. [Link]

-

Markwardt, F., Stürzebecher, J., & Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931–1937. [Link]

-

Organic Chemistry Portal. Pinner Reaction. [Link]

-

Chem-Station. Pinner Reaction. [Link]

-

Saleh, A. B., Hassan, N. H., Ismail, M. A., & El-Sayed, W. M. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discovery Oncology, 13(1), 88. [Link]

-

Saleh, A. B., Hassan, N. H., Ismail, M. A., & El-Sayed, W. M. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. [Link]

-

Alves, T. L., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Bioconjugate chemistry, 28(5), 1436–1444. [Link]

-

Aso, H., et al. (2018). trypsin inhibition by benzamidine-conjugated molecular glues. Scientific reports, 8(1), 16919. [Link]

-

Singh, S., et al. (2022). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science, 5(6), 425–436. [Link]

-

Saleh, A. B., Hassan, N. H., Ismail, M. A., & El-Sayed, W. M. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discovery Oncology, 13(1), 88. [Link]

-

Saleh, A. B., Hassan, N. H., Ismail, M. A., & El-Sayed, W. M. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. [Link]

-

Saleh, A. B., Hassan, N. H., Ismail, M. A., & El-Sayed, W. M. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discovery Oncology, 13(1), 88. [Link]

-

Saleh, A. B., Hassan, N. H., Ismail, M. A., & El-Sayed, W. M. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. [Link]

Sources

- 1. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the-Mechanism of Action of 3-Fluorobenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorobenzamidine hydrochloride is a synthetic small molecule recognized primarily for its role as a competitive inhibitor of trypsin-like serine proteases. Its core mechanism involves the reversible binding of the positively charged amidine group to the negatively charged aspartate residue in the S1 pocket of these enzymes, effectively blocking substrate access to the catalytic triad. This guide provides an in-depth analysis of its molecular interactions, inhibitory profile against key physiological enzymes such as thrombin, urokinase-type plasminogen activator (uPA), and matriptase, and the downstream consequences of this inhibition on critical signaling pathways. Furthermore, it details validated experimental protocols for characterizing its inhibitory activity, offering a comprehensive resource for researchers employing this compound in drug discovery and biochemical studies.

Introduction: The Significance of a Classic Serine Protease Inhibitor

Benzamidine and its derivatives have long served as foundational tools in the study of serine proteases. The introduction of a fluorine atom at the meta-position, creating 3-Fluorobenzamidine, subtly alters the molecule's electronic properties and lipophilicity, which can influence its binding affinity and bioavailability without fundamentally changing its core inhibitory mechanism[1]. As a hydrochloride salt, the compound exhibits improved solubility in aqueous buffers, a critical feature for its application in biochemical assays[1].

Serine proteases are a ubiquitous class of enzymes crucial to a vast array of physiological and pathological processes, including blood coagulation, fibrinolysis, inflammation, and cancer progression[2]. The ability of 3-Fluorobenzamidine to selectively target and inhibit these enzymes makes it an invaluable research tool and a scaffold for the development of therapeutic agents for diseases ranging from thrombosis to cancer[1][3].

Core Mechanism of Action: Competitive Inhibition

The primary mechanism of action for 3-Fluorobenzamidine is competitive inhibition . The defining feature of the molecule is its benzamidine headgroup. At physiological pH, the amidine moiety is protonated, carrying a positive charge that mimics the side chains of arginine and lysine, the natural substrates for trypsin-like serine proteases.

This mimicry allows 3-Fluorobenzamidine to bind reversibly to the enzyme's active site, specifically within the S1 specificity pocket. This pocket in trypsin-like proteases contains a conserved aspartic acid residue (Asp189 in trypsin) at its base, which forms a strong ionic bond with the positively charged inhibitor. By occupying this critical site, 3-Fluorobenzamidine physically blocks the entry of the natural substrate, preventing its cleavage by the catalytic triad (Ser195, His57, Asp102).

Unlike irreversible inhibitors, 3-Fluorobenzamidine does not form a covalent bond with the active site serine[4]. The binding is governed by equilibrium dynamics, and its potency is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to occupy 50% of the enzyme's active sites.

Key Molecular Targets and Pathway Modulation

3-Fluorobenzamidine exhibits inhibitory activity against a range of trypsin-like serine proteases. The downstream biological effects are a direct consequence of which enzyme is being targeted.

Inhibition of Thrombin and the Coagulation Cascade

Thrombin (Factor IIa) is the terminal serine protease in the blood coagulation cascade. Its primary role is to convert soluble fibrinogen into insoluble fibrin monomers, which polymerize to form a stable blood clot[5][6][7]. Thrombin also activates other clotting factors, such as V, VIII, XI, and XIII, amplifying its own production and stabilizing the clot[8][9].

By competitively inhibiting thrombin, 3-Fluorobenzamidine directly interferes with these processes, leading to an anticoagulant effect. This action prevents the formation of the fibrin mesh, thereby inhibiting blood clot formation.

Caption: Inhibition of the Coagulation Cascade by 3-Fluorobenzamidine.

Inhibition of uPA and Matriptase in Cancer Progression

The urokinase-type plasminogen activator (uPA) system and the transmembrane protease matriptase are critically involved in cancer progression, particularly in tumor cell invasion and metastasis[10][11][12].

-

uPA System: uPA converts the zymogen plasminogen into the active broad-spectrum protease plasmin. Plasmin, in turn, degrades components of the extracellular matrix (ECM), facilitating cancer cell migration and invasion[13]. High levels of uPA and its receptor (uPAR) are often correlated with poor prognosis in various cancers[10].

-

Matriptase: This epithelial-specific protease is involved in activating other proteases and growth factors, such as Hepatocyte Growth Factor (HGF), which promotes cell proliferation and motility[12][14].

3-Fluorobenzamidine and its derivatives can inhibit both uPA and matriptase, thereby blocking these pro-metastatic pathways[14][15][16]. Inhibition prevents ECM degradation and disrupts the growth factor signaling required for tumor progression.

Caption: Inhibition of Pro-Metastatic Protease Pathways.

Quantitative Inhibitory Profile

The potency of 3-Fluorobenzamidine varies depending on the target enzyme and the specific assay conditions. Benzamidine derivatives are generally considered moderately potent inhibitors.

| Enzyme Target | Typical Kᵢ or IC₅₀ Range | Biological Process |

| Trypsin | Micromolar (µM)[4] | Digestion, Protease Research Model |

| Thrombin | Micromolar (µM)[4] | Blood Coagulation[5][7] |

| Plasmin | Micromolar (µM)[17] | Fibrinolysis |

| Matriptase | Micromolar (µM) to Nanomolar (nM)[15][16] | Tissue Homeostasis, Cancer[12] |

| uPA | Micromolar (µM) | Cancer Metastasis, Tissue Remodeling[11][13] |

Note: Exact values can vary significantly based on experimental conditions (pH, temperature, substrate concentration). The data presented is a general range based on studies of benzamidine and its derivatives.

Experimental Validation: Protocols and Methodologies

Characterizing the inhibitory activity of 3-Fluorobenzamidine requires robust and well-controlled enzymatic assays. A standard method involves a chromogenic or fluorogenic kinetic assay.

Protocol: Chromogenic Serine Protease Inhibition Assay

This protocol provides a framework for determining the IC₅₀ value of 3-Fluorobenzamidine against a target serine protease like trypsin.

Causality Behind Experimental Choices:

-

Buffer: Tris-HCl at pH 8.0 is chosen because many trypsin-like proteases exhibit optimal activity in a slightly alkaline environment. The inclusion of CaCl₂ is critical as calcium ions stabilize the structure of trypsin and promote its catalytic activity.

-

Substrate: A chromogenic substrate like Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA) is used because it is colorless, but upon cleavage by trypsin, it releases p-nitroaniline, a yellow product that can be quantified spectrophotometrically at 405 nm. The rate of color change is directly proportional to enzyme activity.

-

Inhibitor Concentration: A serial dilution is essential to determine the concentration-dependent effect of the inhibitor and accurately calculate the IC₅₀.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

-

Enzyme Stock: Prepare a 1 mg/mL stock solution of Trypsin in 1 mM HCl (to maintain stability) and dilute to a working concentration (e.g., 10 µg/mL) in Assay Buffer just before use.

-

Substrate Stock: Prepare a 10 mM stock of L-BAPA in DMSO.

-

Inhibitor Stock: Prepare a 10 mM stock of this compound in deionized water. Create a series of dilutions (e.g., from 1 mM to 10 nM) in Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of Assay Buffer to all wells.

-

Add 10 µL of each inhibitor dilution to the respective test wells. Add 10 µL of Assay Buffer to the "no inhibitor" (100% activity) and "no enzyme" (background) control wells.

-

Add 20 µL of the diluted enzyme solution to all wells except the "no enzyme" background controls.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the substrate solution to all wells for a final volume of 100 µL.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 405 nm every minute for 30 minutes.

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Subtract the background rate (from "no enzyme" wells) from all other rates.

-

Normalize the data by setting the rate of the "no inhibitor" control to 100% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Serine protease inhibitors decrease metastasis in prostate, breast, and ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transition-state inhibition of thrombin and trypsin by amidinophenylpyruvates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of thrombin in haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thrombin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Multifunctional roles of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]

- 10. The urokinase plasminogen activator system: role in malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting matriptase in breast cancer abrogates tumor progression via impairment of stromal-epithelial growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Effects of Matriptase Inhibition on the Inflammatory and Redox Homeostasis of Chicken Hepatic Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New 3-amidinophenylalanine-derived inhibitors of matriptase - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Serine Proteases and Their Inhibition

An In-Depth Technical Guide to 3-Fluorobenzamidine Hydrochloride as a Serine Protease Inhibitor

Serine proteases represent one of the largest and most crucial families of proteolytic enzymes found in organisms ranging from viruses to humans.[1] These enzymes are characterized by a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues in their active site, which work in concert to hydrolyze peptide bonds. Serine proteases are integral to a vast array of physiological processes, including blood coagulation, fibrinolysis, digestion, immune responses, and programmed cell death.[1] However, their dysregulation is implicated in numerous pathological conditions such as cancer, viral infections, inflammatory diseases, and neurodegenerative disorders.[2][3] Consequently, the targeted inhibition of specific serine proteases has emerged as a cornerstone of modern drug discovery and development.[4][5]

Among the various classes of inhibitors, benzamidine and its derivatives have long been recognized for their potent and competitive inhibition of trypsin-like serine proteases.[6] These small molecules act as mimics of the natural arginine and lysine substrates, effectively blocking the enzyme's active site. This guide focuses on a specific derivative, this compound, exploring its chemical properties, mechanism of action, and applications as a valuable tool for researchers and drug development professionals.

A Profile of this compound

Chemical and Physical Properties

This compound is a white solid powder with the chemical formula C7H7FN2 • HCl.[7] It is soluble in water, alcohol, and other organic solvents, which facilitates its use in a variety of experimental settings.[7]

| Property | Value | Reference |

| Chemical Formula | C7H7FN2 • HCl | [7] |

| Appearance | White solid powder | [7] |

| Melting Point | Approximately 160-165°C | [7] |

| Solubility | Soluble in water and alcohol | [7] |

The Strategic Role of the Fluorine Moiety

The incorporation of fluorine into small molecule drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties.[8] The fluorine atom in this compound is no exception. Its presence can increase the compound's lipophilicity, which may improve its bioavailability and ability to penetrate cell membranes.[4][8] Furthermore, the strong electron-withdrawing nature of fluorine can influence the electronic environment of the benzamidine core, potentially modulating its binding affinity and selectivity for target proteases.[8] This strategic fluorination can also block sites of metabolic degradation, leading to improved pharmacokinetic profiles.[8]

Synthesis Overview

The synthesis of this compound typically involves the reaction of 3-fluorobenzamidine with hydrochloric acid.[7] More broadly, the synthesis of benzamidine derivatives can be achieved through various routes, often starting from corresponding nitriles or aldehydes which are then converted to the amidine functionality.[9] For instance, a common method involves the reaction of a nitrile with an ammonium salt.[9] Reductive cleavage of 3-aminobenzisoxazoles also presents a viable pathway to substituted benzamidines.[10]

Mechanism of Serine Protease Inhibition

Serine protease inhibitors, particularly those from the serpin superfamily, often employ a unique "suicide substrate" mechanism.[1][11] They present a reactive loop to the protease, which, upon cleavage, triggers a significant conformational change in the inhibitor, trapping and inactivating the enzyme.[1] Small molecule inhibitors like 3-Fluorobenzamidine, however, typically function as competitive inhibitors. They directly compete with the natural substrate for binding to the enzyme's active site. The positively charged amidinium group of the benzamidine moiety mimics the side chains of arginine and lysine, allowing it to form strong ionic interactions with the negatively charged aspartate residue in the S1 specificity pocket of trypsin-like serine proteases.

Caption: Competitive inhibition of a trypsin-like serine protease by 3-Fluorobenzamidine.

Experimental Protocols for Evaluation

The characterization of this compound as a serine protease inhibitor necessitates robust in vitro and cell-based assays.

In Vitro Inhibition Assays: Kinetic Analysis

Determining the inhibition constant (Ki) is crucial for quantifying the potency of an inhibitor. This is typically achieved by measuring the rate of substrate hydrolysis by the target protease in the presence of varying concentrations of the inhibitor.[2]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the target serine protease (e.g., trypsin, thrombin) in an appropriate buffer.[2]

-

Prepare a stock solution of a suitable fluorogenic substrate (e.g., Boc-Val-Pro-Arg-NHMec for thrombin) in DMSO.[2]

-

Prepare a serial dilution of this compound from a stock solution in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microtiter plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme.

-

Incubate the mixture at a constant temperature (e.g., 37°C) for a defined period to allow for inhibitor-enzyme binding.[2]

-

Initiate the reaction by adding the fluorogenic substrate.

-

Continuously monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λex 360 nm, λem 480 nm).[2]

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the progress curves.

-

Analyze the inhibition data using appropriate kinetic models, such as the Michaelis-Menten equation for competitive inhibition, to determine the Ki value.[11]

-

Caption: Workflow for an in vitro serine protease inhibition assay.

Cell-Based Assays

To assess the activity of this compound in a cellular context, cell-permeant fluorescent probes can be utilized. These assays measure the intracellular activity of serine proteases without the need for cell lysis.

Methodology:

-

Cell Culture: Culture the cells of interest to the desired confluency.

-

Treatment: Treat the cells with this compound at various concentrations for a specified duration.

-

Probing: Add a cell-permeant, fluorescently labeled serine protease inhibitor probe directly to the cell culture media. This probe will diffuse into the cells and covalently bind to active serine proteases, retaining the fluorescent signal intracellularly.

-

Analysis: After incubation and washing, the intracellular fluorescence can be quantified using methods such as flow cytometry or fluorescence microscopy. A reduction in fluorescence in treated cells compared to controls indicates inhibition of intracellular serine protease activity.

Caption: Workflow for a cell-based serine protease activity assay.

Applications in Research and Drug Development

This compound is a versatile compound with broad applications in both academic and industrial research.

-

Pharmaceutical Intermediate: It serves as a crucial building block in the synthesis of more complex pharmaceuticals, particularly in the development of potent and selective enzyme inhibitors and antiviral agents.[4][7]

-

Biochemical Research: It is widely used as a tool compound in studies involving enzyme inhibition, helping to elucidate enzyme mechanisms and validate potential therapeutic targets.[4][12] The structurally similar 3-chlorobenzamidine and 3-bromobenzamidine hydrochlorides are also used for these purposes.[5][12]

-

Therapeutic Potential: While studies on this compound itself are specific, research on related fluorobenzamidine derivatives has shown significant antitumor, pro-apoptotic, and anti-metastatic activities in preclinical models of breast and colorectal cancer.[13][14][15][16] This highlights the potential of the fluorobenzamidine scaffold in developing novel cancer therapies. For instance, a bithiophene-fluorobenzamidine (BFB) compound was shown to reduce tumor incidence by approximately 88% in a mouse model of breast cancer.[13][14]

-

Diagnostic Applications: The compound can be employed in the development of diagnostic assays, especially those that require the detection or quantification of specific protease activities.[4][5]

-

Affinity Chromatography: The benzamidine ligand, in a more general sense, is covalently coupled to separation media (like agarose) to create affinity columns for the purification or removal of trypsin-like serine proteases from complex biological samples.[17][18]

Conclusion and Future Perspectives

This compound stands out as a valuable and versatile tool in the study of serine proteases. Its function as a competitive inhibitor, combined with the advantageous properties conferred by its fluorine substitution, makes it an important compound for both fundamental research and as a starting point for drug discovery programs. The demonstrated anti-cancer activity of more complex fluorobenzamidine derivatives underscores the therapeutic potential of this chemical scaffold.[13][14][16] Future research will likely focus on leveraging the 3-fluorobenzamidine core to design next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles, targeting a range of diseases where serine proteases play a pivotal role.

References

-

3-Fluorobenzene-1-carboximidamide hydrochloride. ChemBK. [Link]

-

Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. MDPI. [Link]

-

Novel inhibitors and activity-based probes targeting serine proteases. Frontiers. [Link]

-

Protease & Protease Inhibitor Systems. G-Biosciences. [Link]

- Fluorine in drug discovery: Role, design and case studies. Grounding API Redirect. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgl7rY2pTDU_g1he0fFqaKwsVdZNASc2L8RAPG1dzkOp1t_WGU2NFBM73QExfLxa5bQ3V8DvYxKeO16TZjFdcEPJKGLh7ZnHwE6O1hPxVlhjJXOpCaOVvYG--PGBNkaol-gmaq-KjcpqUnWDE4TdDJe-EMjdVDgBELop_H__muZakqHtRAggGe]

-

A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. PMC - NIH. [Link]

-

Purifcation or Removal of Serine Proteases, e.g. Thrombin and Trypsin, and Zymogens. Cytiva. [Link]

-

Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. PubMed. [Link]

-

Preparation of 2-hydroxybenzamidines from 3-aminobenzisoxazoles. Florida Atlantic University. [Link]

-

Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Cytiva. [Link]

-

Serpin Inhibition Mechanism: A Delicate Balance between Native Metastable State and Polymerization. NIH. [Link]

- CN105330568A - Preparation method for p-aminobenzamidine hydrochloride.

-

Kinetic modeling of 3′-deoxy-3′-fluorothymidine in somatic tumors: Mathematical studies. Society of Nuclear Medicine. [Link]

-

New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. PMC - PubMed Central. [Link]

-

New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. PubMed. [Link]

-

(PDF) New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. ResearchGate. [Link]

-

The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats. PubMed. [Link]

Sources

- 1. Serpin Inhibition Mechanism: A Delicate Balance between Native Metastable State and Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

- 3. A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. CN105330568A - Preparation method for p-aminobenzamidine hydrochloride - Google Patents [patents.google.com]

- 10. wise.fau.edu [wise.fau.edu]

- 11. mdpi.com [mdpi.com]

- 12. chemimpex.com [chemimpex.com]

- 13. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Purifcation or Removal of Serine Proteases, e.g. Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]

- 18. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]

The Strategic Role of Fluorine in 3-Fluorobenzamidine Hydrochloride's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into small molecule inhibitors represents a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth analysis of 3-Fluorobenzamidine hydrochloride, a valuable molecular building block and serine protease inhibitor. We will dissect the multifaceted role of the fluorine atom at the meta-position, exploring how this single, strategic substitution fundamentally alters the molecule's physicochemical properties and, consequently, its biological activity. This guide moves beyond mere observation to explain the causal relationships behind fluorine's impact on pKa, lipophilicity, and target engagement. Detailed experimental protocols for activity assessment and structural analysis workflows are provided to equip researchers with the practical knowledge to validate these principles in their own discovery pipelines.

Introduction: The Benzamidine Scaffold and the Power of Fluorine

Benzamidine is a well-established pharmacophore, recognized for its ability to act as a reversible, competitive inhibitor of trypsin-like serine proteases such as trypsin, thrombin, and plasmin.[1][2] Its positively charged amidinium group mimics the side chains of arginine and lysine, allowing it to bind with high affinity to the negatively charged aspartate residue (Asp189) at the base of the S1 specificity pocket of these enzymes.[3] This fundamental interaction makes the benzamidine scaffold a privileged starting point for designing targeted protease inhibitors for applications in thrombosis, inflammation, and oncology.[4][5]

However, the parent benzamidine molecule, while effective, often serves as a lead compound requiring optimization. Modern drug design seeks to fine-tune properties like potency, selectivity, metabolic stability, and bioavailability. This is where the unique properties of fluorine become indispensable. The introduction of fluorine can productively influence a molecule's conformation, pKa, intrinsic potency, membrane permeability, and metabolic pathways.[4] It is one of the most powerful tools in a medicinal chemist's arsenal for modulating molecular properties. This guide focuses specifically on the placement of a fluorine atom at the 3-position (meta) of the benzamidine ring, creating 3-Fluorobenzamidine.

The Physicochemical Impact of Meta-Fluorination

The substitution of a hydrogen atom with fluorine, while a seemingly minor change, induces profound alterations in the electronic and physical nature of the benzamidine ring.

Inductive Effects and pKa Modulation

Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (-I effect). When placed at the meta-position of the benzamidine ring, the fluorine atom pulls electron density away from the aromatic system.

This has a direct and predictable consequence on the basicity of the amidine group. The pKa of the conjugate acid of benzamidine is approximately 11.6. The electron-withdrawing nature of the fluorine atom stabilizes the neutral benzamidine base and destabilizes the positively charged benzamidinium ion. This results in a lower pKa for 3-Fluorobenzamidine compared to its non-fluorinated counterpart.

A lower pKa means that at physiological pH (7.4), a larger fraction of 3-fluorobenzamidine will exist in its neutral, uncharged state compared to benzamidine. This has significant implications for membrane permeability and bioavailability, as the neutral form is generally more capable of passive diffusion across cellular membranes.

Logical Relationship: Fluorine's Influence on Physicochemical Properties

The following diagram illustrates the causal chain from fluorine's intrinsic properties to its effect on the molecule's biological interactions.

Caption: Causal pathway from fluorine's properties to pharmacological impact.

Lipophilicity and Hydrophobic Interactions

Fluorine substitution generally increases the lipophilicity of an aromatic ring. This enhancement of hydrophobic character can lead to more favorable interactions with nonpolar pockets within the enzyme's active site, potentially increasing binding affinity. For serine proteases, while the primary interaction is the salt bridge in the S1 pocket, surrounding subsites often have hydrophobic character. The increased lipophilicity conferred by the fluorine atom can thus lead to improved potency.[4]

The Role of Fluorine in Target Engagement: A Structural Perspective

While no crystal structure of 3-fluorobenzamidine bound to a serine protease is currently available in the Protein Data Bank (PDB), we can derive authoritative insights by examining the numerous high-resolution structures of the parent benzamidine in complex with trypsin (e.g., PDB ID: 3ATL) and thrombin.[6]

Binding Mode of Benzamidine

In the active site of trypsin, the positively charged amidinium headgroup of benzamidine forms a key salt bridge and a network of hydrogen bonds with the carboxylate side chain of Asp189 at the base of the S1 pocket. The phenyl ring sits within this pocket, making van der Waals contacts with the backbone atoms of residues such as Gly216, Ser217, and Val227.

Diagram: Benzamidine Binding in the S1 Pocket of Trypsin

This diagram illustrates the key interactions of the parent benzamidine molecule, providing a framework to understand the influence of the 3-fluoro substituent.

Caption: Key interactions of benzamidine within the trypsin S1 pocket.

Predicted Influence of the 3-Fluoro Group

Placing a fluorine atom at the meta-position orients it towards the solvent-exposed entrance of the S1 pocket. Its influence can be described by two primary mechanisms:

-

Enhanced Hydrophobic Interactions: The fluorine atom increases the lipophilicity of the phenyl ring, which can lead to more favorable, non-polar contacts with the residues lining the pocket, potentially displacing water molecules and resulting in an entropically favorable contribution to the binding energy.

-

Orthogonal Multipolar Interactions: The carbon-fluorine bond is highly polarized. This can lead to favorable electrostatic interactions with nearby polar groups on the protein backbone, such as the carbonyl oxygen of Gly216. These C-F···C=O interactions are distinct from classical hydrogen bonds and can add to the overall binding affinity.

Quantitative Evidence: Impact on Inhibition Potency

Direct experimental data comparing the inhibition constants (Ki) of 3-fluorobenzamidine and benzamidine is scarce in the literature. However, a comprehensive thermodynamic study by Rogana et al. on para-substituted benzamidines provides excellent quantitative insight into the effect of fluorination on trypsin inhibition.[7]

| Compound | Substituent | Ki (µM) at 25°C | ΔG° (kcal/mol) |

| Benzamidine | -H | 16.4 | -6.53 |

| 4-Fluorobenzamidine | p-F | 12.1 | -6.71 |

| 4-Chlorobenzamidine | p-Cl | 10.1 | -6.82 |

| 4-Bromobenzamidine | p-Br | 9.8 | -6.83 |

| 4-Methylbenzamidine | p-CH₃ | 8.2 | -6.94 |

Table adapted from Rogana et al., Braz J Med Biol Res, 1989.[7]

This data clearly demonstrates that the addition of a fluorine atom at the para-position results in a stronger binding affinity (lower Ki and more negative ΔG°) compared to the unsubstituted benzamidine.[7] The potency increase follows a trend related to the substituent's hydrophobicity and electronic character. While this data is for the 4-position, the underlying principles of inductive withdrawal and increased lipophilicity also apply to the 3-position, strongly suggesting that 3-Fluorobenzamidine is also a more potent trypsin inhibitor than benzamidine.

Experimental Protocols: A Self-Validating System

To empirically determine and validate the role of fluorine, a series of well-controlled experiments is necessary. The following protocols provide a framework for synthesizing the compound and quantifying its inhibitory activity.

Synthesis of this compound

This protocol describes a common method for preparing benzamidine hydrochlorides from the corresponding nitrile.

Workflow Diagram: Synthesis

Caption: Workflow for the synthesis of 3-Fluorobenzamidine HCl.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL).

-

Sodium Ethoxide Formation: Carefully add small pieces of sodium metal (e.g., 1.1 equivalents) to the ethanol and stir until all the sodium has reacted to form sodium ethoxide.

-

Nitrile Addition: Add 3-fluorobenzonitrile (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully quench the reaction with water. Concentrate the mixture under reduced pressure to remove the ethanol.

-

Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Salt Formation: Concentrate the organic solution. Dissolve the crude free base in a minimal amount of anhydrous diethyl ether. Bubble anhydrous HCl gas through the solution, or add a solution of HCl in ether, until precipitation is complete.

-

Isolation: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.

Serine Protease Inhibition Assay (Trypsin)

This protocol uses a chromogenic substrate to measure the inhibitory potency (IC50 and Ki) of 3-Fluorobenzamidine HCl.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.

-

Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of bovine pancreatic trypsin in 1 mM HCl. Determine the active concentration by active site titration.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) in DMSO.

-

Inhibitor Stock Solution: Prepare a 10 mM stock solution of 3-Fluorobenzamidine HCl in Assay Buffer. Perform serial dilutions to create a range of concentrations (e.g., 10 mM to 10 nM).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of Assay Buffer.

-

Add 25 µL of the appropriate inhibitor dilution (or buffer for control wells).

-

Add 25 µL of a working solution of trypsin (e.g., 10 µg/mL in Assay Buffer).

-

Incubate at 37°C for 15 minutes to allow for inhibitor-enzyme binding equilibrium.

-

Initiate the reaction by adding 100 µL of a working solution of L-BAPNA (e.g., 0.5 mM in Assay Buffer).

-

Immediately begin monitoring the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the percent inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Determine the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

-

Conclusion and Future Directions